molecular formula C7H13BrO2 B15345399 Methyl 2-bromo-2-ethylbutyrate CAS No. 2399-18-0

Methyl 2-bromo-2-ethylbutyrate

Cat. No.: B15345399
CAS No.: 2399-18-0
M. Wt: 209.08 g/mol
InChI Key: GYXGJKGWKZTXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-2-ethylbutyrate: is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 . It is a derivative of butyric acid and is commonly used in various chemical and biological research applications.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 2-bromo-2-ethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

  • Halogenation Reaction: Another method involves the halogenation of 2-ethylbutanoic acid followed by esterification with methanol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

  • Substitution: The bromine atom in the compound can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-bromo-2-ethylbutanoic acid or 2-bromo-2-ethylbutanone.

  • Reduction: 2-bromo-2-ethylbutanol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-bromo-2-ethylbutyrate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-bromo-2-ethylbutyrate exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

  • Methyl 2-bromo-2-methylbutyrate: Similar structure but with a methyl group instead of an ethyl group.

  • Methyl 2-bromopropanoate: A simpler compound with a shorter carbon chain.

  • Methyl 2-bromobutyrate: Another related compound with a different arrangement of atoms.

Uniqueness: Methyl 2-bromo-2-ethylbutyrate is unique due to its specific arrangement of atoms, which influences its reactivity and applications. Its ethyl group provides different chemical properties compared to similar compounds with shorter or different substituents.

Properties

CAS No.

2399-18-0

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

methyl 2-bromo-2-ethylbutanoate

InChI

InChI=1S/C7H13BrO2/c1-4-7(8,5-2)6(9)10-3/h4-5H2,1-3H3

InChI Key

GYXGJKGWKZTXMX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.